molecular formula C16H28N2 B5168012 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Cat. No.: B5168012
M. Wt: 248.41 g/mol
InChI Key: DNNZFCPRPFOCHG-UHFFFAOYSA-N
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Description

1-bicyclo[221]hept-2-yl-4-cyclopentylpiperazine is a complex organic compound with the molecular formula C16H28N2 It features a bicyclo[221]heptane structure fused with a cyclopentyl group and a piperazine ring

Preparation Methods

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the piperazine ring: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with piperazine under appropriate conditions.

    Cyclopentyl group attachment:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[2.2.1]heptane structure provides a rigid framework that can enhance binding affinity and selectivity. The piperazine ring can interact with various biological targets, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Cyclopentylpiperazine derivatives: These compounds feature the cyclopentyl and piperazine groups but lack the bicyclo[2.2.1]heptane structure, resulting in different binding affinities and selectivities.

The uniqueness of this compound lies in its combination of these structural elements, providing a distinct profile of chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-2-4-15(3-1)17-7-9-18(10-8-17)16-12-13-5-6-14(16)11-13/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNZFCPRPFOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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